2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde
Overview
Description
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
A common approach to constructing the [1,2,4]triazolo[1,5-a]pyrimidine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . For this purpose, oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is 150.1380 .Scientific Research Applications
Chemical Synthesis and Reactivity
Triazolopyridines, including derivatives similar to 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde, have been extensively studied for their unique chemical properties and reactivity. One study describes the lithiation reactions of 1,2,3-triazolo[1,5-a]pyridine to give lithio-derivatives, which further react with electrophiles like aldehydes and ketones to yield various triazolopyridin-7-yl derivatives. These reactions demonstrate the compound's utility in organic synthesis, particularly in the formation of complex heterocyclic structures (Jones & Sliskovic, 1982).
Facile Synthesis Approaches
Another significant application is the development of efficient synthesis methods for triazolopyridine derivatives. A mild, efficient, and operationally simple one-pot synthesis of substituted triazolopyridines from readily available precursors has been developed, highlighting the compound's role in facilitating access to biologically and synthetically important derivatives (Vadagaonkar et al., 2014).
Biological Relevance
While the focus is on non-biological applications, it's noteworthy that triazolopyridine derivatives have been explored for their potential biological activities. For example, a study reports the synthesis of novel 1,2,4-triazolo[1,5-a]pyridines and their evaluation for antioxidative activity, with findings suggesting some derivatives may have beneficial effects on oxidative stress and lifespan extension in model organisms (Mekheimer et al., 2012).
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to interact with various targets such as rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been shown to act as inhibitors for their targets . This suggests that 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde might interact with its targets in a similar manner, potentially inhibiting their function and leading to changes in cellular processes.
Biochemical Pathways
For instance, inhibition of JAK1 and JAK2 can affect the JAK-STAT signaling pathway, which is involved in immune response, cell growth, and apoptosis .
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may have significant effects on cellular processes such as immune response, cell growth, and apoptosis .
Safety and Hazards
properties
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6-9-8-4-2-3-7(5-12)11(8)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKJBWANAGDPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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